
1-(2-Bromo-6-nitrophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an ethanamine side chain
Méthodes De Préparation
The synthesis of 1-(2-Bromo-6-nitrophenyl)ethanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-nitroacetophenone followed by a reductive amination process. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a reducing agent such as sodium borohydride or lithium aluminum hydride for the amination step .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Bromo-6-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Applications De Recherche Scientifique
1-(2-Bromo-6-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-nitrophenyl)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-6-nitrophenyl)ethanamine can be compared with other similar compounds such as:
2-Bromo-4-nitroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2-Chloro-6-nitrophenyl)ethanamine: The chlorine atom provides different chemical properties compared to bromine, affecting the compound’s behavior in reactions.
1-(2-Bromo-4-nitrophenyl)ethanamine: Another isomer with different positioning of the nitro group, influencing its chemical and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
1-(2-bromo-6-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)8-6(9)3-2-4-7(8)11(12)13/h2-5H,10H2,1H3 |
Clé InChI |
XSDCMCRUUHHQLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=C1Br)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



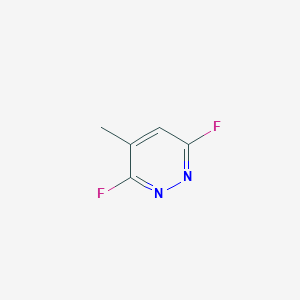
![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
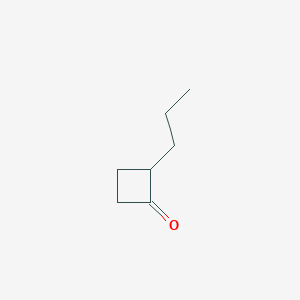
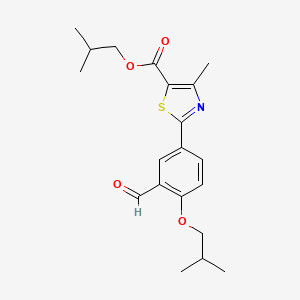

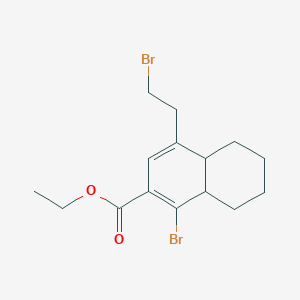
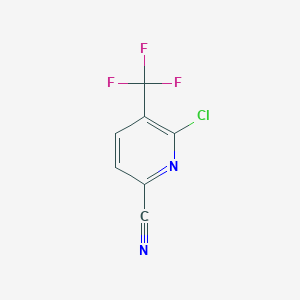
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)
![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

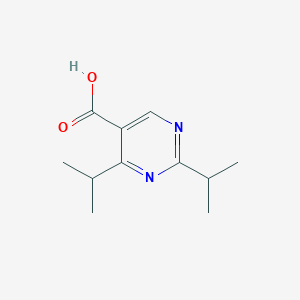

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
